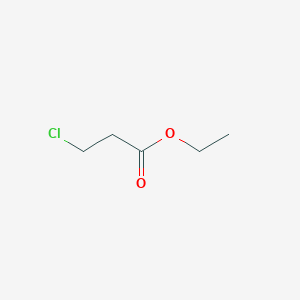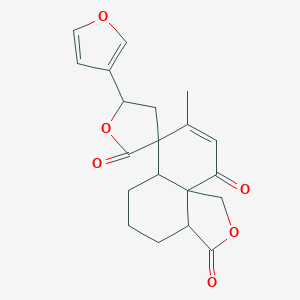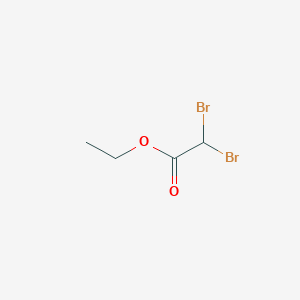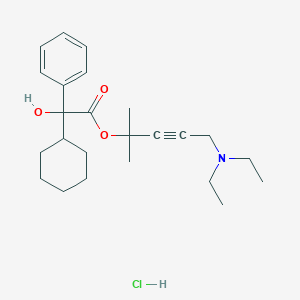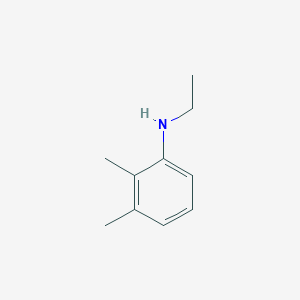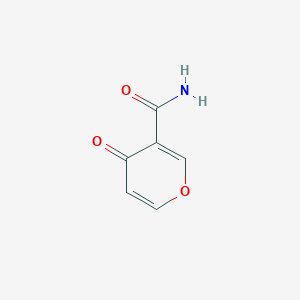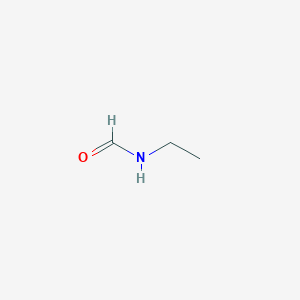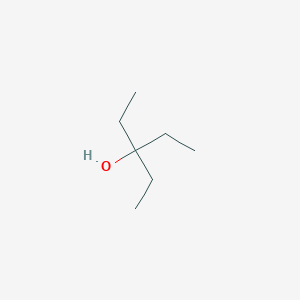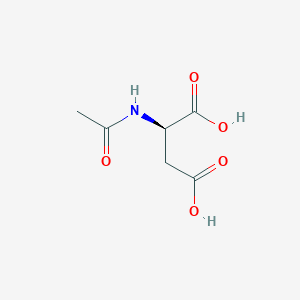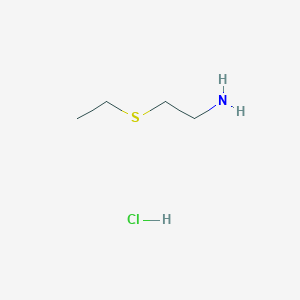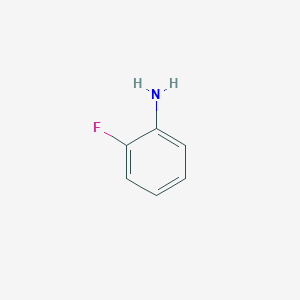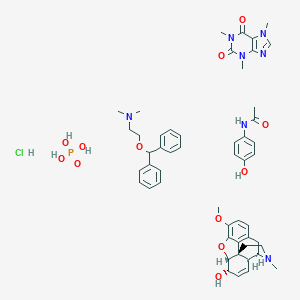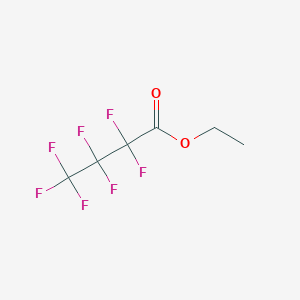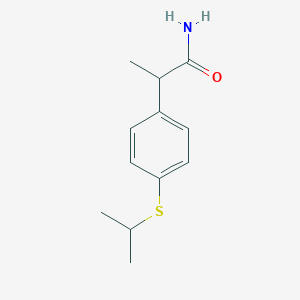
2-(4-Propan-2-ylsulfanylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Propan-2-ylsulfanylphenyl)propanamide is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as PIPER and is a potent inhibitor of certain enzymes in the body.
Mécanisme D'action
The mechanism of action of PIPER involves its ability to bind to the active site of the target enzyme and inhibit its activity. PIPER binds to HDAC6 and CAIX in a reversible manner, which allows for the potential development of more specific inhibitors in the future.
Effets Biochimiques Et Physiologiques
The inhibition of HDAC6 and CAIX by PIPER has been shown to have several biochemical and physiological effects. Inhibition of HDAC6 has been shown to increase the acetylation of tubulin, which leads to the stabilization of microtubules and inhibition of cell motility. Inhibition of CAIX has been shown to decrease the acidity of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PIPER in lab experiments is its potency and specificity for HDAC6 and CAIX. This allows for the selective inhibition of these enzymes without affecting other cellular processes. However, one limitation of using PIPER is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the development and use of PIPER in scientific research. One direction is the development of more specific inhibitors of HDAC6 and CAIX based on the structure of PIPER. Another direction is the investigation of the potential therapeutic applications of PIPER in cancer treatment. Additionally, the use of PIPER in combination with other inhibitors or therapies could enhance its effectiveness and reduce potential side effects.
In conclusion, PIPER is a unique chemical compound that has been widely used in scientific research for its ability to inhibit certain enzymes in the body. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of PIPER in scientific research has the potential to lead to the development of new therapies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of PIPER involves the reaction of 2-bromo-4-(propan-2-ylsulfanyl)phenylboronic acid with 2-aminopropanamide in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain pure PIPER.
Applications De Recherche Scientifique
PIPER has been widely used in scientific research for its ability to inhibit certain enzymes in the body. This compound has been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in many cellular processes such as protein degradation, cell motility, and immune response. PIPER has also been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Propriétés
Numéro CAS |
129602-95-5 |
|---|---|
Nom du produit |
2-(4-Propan-2-ylsulfanylphenyl)propanamide |
Formule moléculaire |
C12H17NOS |
Poids moléculaire |
223.34 g/mol |
Nom IUPAC |
2-(4-propan-2-ylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C12H17NOS/c1-8(2)15-11-6-4-10(5-7-11)9(3)12(13)14/h4-9H,1-3H3,(H2,13,14) |
Clé InChI |
VAOFQZQSUSJVEJ-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N |
SMILES canonique |
CC(C)SC1=CC=C(C=C1)C(C)C(=O)N |
Synonymes |
alpha-Methyl-4-((1-methylethyl)thio)benzeneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



